molecular formula C23H21OP B11938516 2-(Triphenyl-lambda~5~-phosphanylidene)cyclopentan-1-one CAS No. 2136-76-7

2-(Triphenyl-lambda~5~-phosphanylidene)cyclopentan-1-one

Cat. No.: B11938516
CAS No.: 2136-76-7
M. Wt: 344.4 g/mol
InChI Key: CVPGAJURWPTFCB-UHFFFAOYSA-N
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Description

2-(Triphenyl-lambda~5~-phosphanylidene)cyclopentan-1-one is an organophosphorus compound characterized by the presence of a triphenylphosphoranylidene group attached to a cyclopentanone ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triphenyl-lambda~5~-phosphanylidene)cyclopentan-1-one typically involves the reaction of triphenylphosphine with a suitable carbonyl compound. One common method is the reaction of triphenylphosphine with cyclopentanone in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(Triphenyl-lambda~5~-phosphanylidene)cyclopentan-1-one primarily undergoes Wittig reactions, where it acts as a reagent to form alkenes from aldehydes and ketones. It can also participate in other types of reactions, such as nucleophilic additions and substitutions.

Common Reagents and Conditions:

    Wittig Reactions: Typically carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide. Solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used.

    Nucleophilic Additions: Often involve reagents like Grignard reagents or organolithium compounds.

    Substitutions: Can involve halogenating agents or other electrophiles.

Major Products: The major products of these reactions are alkenes in the case of Wittig reactions, and various substituted cyclopentanones or related compounds in the case of nucleophilic additions and substitutions.

Scientific Research Applications

2-(Triphenyl-lambda~5~-phosphanylidene)cyclopentan-1-one has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The primary mechanism of action for 2-(Triphenyl-lambda~5~-phosphanylidene)cyclopentan-1-one involves its role as a Wittig reagent. In this capacity, it reacts with carbonyl compounds to form alkenes through the formation of a phosphonium ylide intermediate. The reaction proceeds via a four-membered ring transition state, leading to the formation of the desired alkene and triphenylphosphine oxide as a byproduct.

Comparison with Similar Compounds

    (Triphenylphosphoranylidene)acetaldehyde: Another Wittig reagent with similar reactivity but different structural features.

    Ethyl (triphenyl-lambda~5~-phosphanylidene)acetate: Used in similar reactions but with an ester functional group.

    (Formylmethylene)triphenylphosphorane: Another related compound used in Wittig reactions.

Uniqueness: 2-(Triphenyl-lambda~5~-phosphanylidene)cyclopentan-1-one is unique due to its cyclopentanone ring, which imparts distinct reactivity and steric properties compared to other Wittig reagents. This makes it particularly useful in the synthesis of cyclic alkenes and other complex structures.

Properties

CAS No.

2136-76-7

Molecular Formula

C23H21OP

Molecular Weight

344.4 g/mol

IUPAC Name

2-(triphenyl-λ5-phosphanylidene)cyclopentan-1-one

InChI

InChI=1S/C23H21OP/c24-22-17-10-18-23(22)25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2

InChI Key

CVPGAJURWPTFCB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C1

Origin of Product

United States

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